molecular formula C10H10O5 B8545078 Methyl 5-acetyl-2,4-dihydroxybenzoate

Methyl 5-acetyl-2,4-dihydroxybenzoate

Cat. No.: B8545078
M. Wt: 210.18 g/mol
InChI Key: ALPBVTMNNRPKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-acetyl-2,4-dihydroxybenzoate (chemical formula: C₁₁H₁₀O₆) is a benzoate ester derivative featuring acetyl and hydroxyl substituents at positions 2, 4, and 5 of the aromatic ring. This compound is synthesized via Claisen condensation reactions using magnesium methoxide as a base, favoring the formation of the Claisen product over aldol derivatives under specific conditions . It serves as a key intermediate in the synthesis of biologically active molecules, including antiulcer and antihypertensive agents . The planar geometry of its aromatic core and substituents contributes to its molecular stability and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallographic behavior .

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

methyl 5-acetyl-2,4-dihydroxybenzoate

InChI

InChI=1S/C10H10O5/c1-5(11)6-3-7(10(14)15-2)9(13)4-8(6)12/h3-4,12-13H,1-2H3

InChI Key

ALPBVTMNNRPKOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Methyl 5-acetyl-2,4-dihydroxybenzoate shares structural similarities with several benzoate derivatives, differing primarily in substituent positions and functional groups:

Compound Name Substituents (Positions) Key Structural Features Reference
Methyl 5-acetyl-2-hydroxybenzoate Acetyl (5), Hydroxy (2) Lacks 4-hydroxy group; reduced hydrogen-bonding capacity
Methyl 3,4-dihydroxybenzoate Hydroxy (3,4) No acetyl group; simpler antioxidant profile
Methyl 5-acetyl-2-propoxybenzoate Acetyl (5), Propoxy (2) Alkoxy substitution alters solubility and reactivity
Methyl 2,4-dihydroxy-5-nitrobenzamidobenzoate Nitrobenzamido (5), Hydroxy (2,4) Enhanced π-π interactions due to nitro group

Physical and Crystallographic Properties

  • Planarity and Packing: this compound’s planar aromatic core (r.m.s. deviation = 0.0190 Å) facilitates dense crystal packing via hydrogen bonds (O–H⋯O and N–H⋯O) and π-π interactions . In contrast, methyl 5-acetyl-2-propoxybenzoate exhibits a non-planar ester group (dihedral angle = 41.65°), reducing packing efficiency .
  • Solubility : The presence of hydroxyl groups enhances water solubility compared to alkoxy-substituted analogs (e.g., methyl 2,4-dihydroxy-5-isopropylbenzoate) .

Preparation Methods

Reaction Overview

This method involves regioselective acetylation of methyl 2,4-dihydroxybenzoate using acetyl chloride and a Lewis acid catalyst. The hydroxyl groups direct electrophilic substitution to the 5-position, while the methyl ester stabilizes intermediates.

Procedure :

  • Substrate Preparation : Methyl 2,4-dihydroxybenzoate is synthesized via esterification of 2,4-dihydroxybenzoic acid with methanol and sulfuric acid (yield: ~85%).

  • Acylation :

    • Reagents : Methyl 2,4-dihydroxybenzoate (1.0 equiv), acetyl chloride (2.5 equiv), AlCl₃ (2.0 equiv).

    • Conditions : Dichloromethane, 50°C, 24 h under argon.

    • Workup : Neutralization with NaOH, extraction with ethyl acetate, and column chromatography (hexane:EtOAc = 3:1).

Key Data :

ParameterValue
Yield45%
Reaction Time24 h
Purity (HPLC)>95%
¹H NMR (CDCl₃)δ 10.8 (s, 1H), 7.64 (s, 1H), 6.34 (s, 1H), 3.90 (s, 3H)

Mechanistic Insight :

AlCl₃ activates acetyl chloride to form an acylium ion, which undergoes electrophilic substitution at the 5-position due to directing effects of the 2- and 4-hydroxyl groups. Competing O-acetylation is minimized by steric hindrance and reaction kinetics.

Protection-Acylation-Deprotection Strategy

Stepwise Synthesis

To enhance regiocontrol, hydroxyl groups are protected prior to acylation.

Procedure :

  • Protection :

    • Benzylation : Methyl 2,4-dihydroxybenzoate is treated with benzyl chloride (2.2 equiv) and K₂CO₃ in DMF (80°C, 16 h).

    • Yield : 78% for methyl 2,4-dibenzyloxybenzoate.

  • Acylation :

    • Reagents : Methyl 2,4-dibenzyloxybenzoate (1.0 equiv), acetyl chloride (1.5 equiv), BF₃·Et₂O (0.1 equiv).

    • Conditions : CH₂Cl₂, 0°C → rt, 12 h.

  • Deprotection :

    • Hydrogenolysis : H₂ (1 atm), Pd/C (10 wt%), MeOH, 6 h.

    • Yield : 82%.

Key Data :

StepYieldPurity
Benzylation78%>90%
Acylation65%92%
Deprotection82%95%

Advantages :

  • Avoids competing O-acetylation.

  • Higher regioselectivity (>95% at 5-position).

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction time and improves yield.

Procedure :

  • Reagents : Methyl 2,4-dihydroxybenzoate (1.0 equiv), acetyl chloride (3.0 equiv), AlCl₃ (2.5 equiv).

  • Conditions : CH₂Cl₂, microwave (50°C, 150 W), 4 h.

  • Workup : As in Section 1.1.

Key Data :

ParameterValue
Yield52%
Reaction Time4 h
Energy Consumption30% lower vs. conventional

Comparative Analysis of Methods

MethodYieldRegioselectivityScalability
Direct Acylation45%ModerateHigh
Protection-Deprotection65%HighModerate
Microwave-Assisted52%ModerateHigh

Critical Considerations :

  • Direct Acylation : Economical but limited by competing side reactions.

  • Protection-Deprotection : Higher purity but involves additional steps.

  • Microwave : Balances speed and yield but requires specialized equipment.

Spectral Characterization

¹H NMR (400 MHz, CDCl₃) :

  • δ 10.8 (s, 1H, OH), 7.64 (s, 1H, H-6), 6.34 (s, 1H, H-3), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, COCH₃).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 170.7 (COOCH₃), 161.6 (C-2), 159.6 (C-4), 128.1 (C-5), 127.1 (C-1), 105.7 (C-3), 52.2 (OCH₃), 26.7 (COCH₃).

MS (ESI) :

  • m/z 211.06 [M+H]⁺.

Industrial Applications and Patents

  • Pharmaceutical Intermediate : Used in synthesizing β₂-adrenergic agonists (e.g., Salbutamol).

  • Patent Highlights :

    • WO2004009528A1: Describes alkylation/acylation of dihydroxybenzoates.

    • CN102675075B: Details benzylation strategies for regioselective functionalization .

Q & A

Q. Key Methodological Considerations :

  • Reagent stoichiometry : Ensure equimolar ratios of reactants to avoid side products.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Purification : Crystallization via slow evaporation of solvent mixtures (e.g., dichloromethane/methanol) yields high-purity crystals .

How can researchers characterize the crystallographic structure of this compound derivatives?

Basic Research Question
X-ray crystallography is the gold standard for structural elucidation:

  • Crystallization : Slow evaporation of solvent mixtures produces single crystals suitable for diffraction studies .
  • Data collection : Use Cu-Kα radiation (λ = 1.54178 Å) with a CCD detector.
  • Refinement : Geometrically position H-atoms (riding model) and refine anisotropic displacement parameters for non-H atoms. Dihedral angles between aromatic and ester groups (e.g., 41.65° in Methyl 5-(2-bromoacetyl)-2-propoxybenzoate) reveal conformational flexibility .

Q. Analytical Validation :

  • Compare experimental bond lengths/angles with theoretical values (e.g., C–C bonds: ~1.39 Å in aromatic rings).
  • Analyze intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to assess packing stability .

What methodological approaches are used to assess the bioactivity of this compound in pharmacological studies?

Advanced Research Question

  • In vitro assays :
    • Enzyme inhibition : Evaluate PDE5 inhibition using fluorescence-based assays with IC₅₀ calculations .
    • Receptor binding : Screen for dopamine D2 and serotonin 5-HT3 receptor antagonism via radioligand displacement assays .
  • In vivo models :
    • Antihypertensive studies : Use spontaneously hypertensive rats (SHRs) to monitor blood pressure changes after oral administration .

Q. Data Interpretation :

  • Correlate substituent effects (e.g., bromination at the acetyl group) with activity changes.
  • Use molecular docking to predict binding modes to target proteins (e.g., PDE5 active site) .

How should researchers address discrepancies in reported biological activities of structurally similar benzoate derivatives?

Advanced Research Question
Discrepancies may arise from variations in:

  • Experimental design : Differences in assay conditions (e.g., pH, temperature) or model systems (cell lines vs. animal models).
  • Structural modifications : Minor changes (e.g., methoxy vs. propoxy groups) can drastically alter bioavailability or target affinity .

Q. Resolution Strategies :

  • Comparative studies : Replicate assays under standardized conditions.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., antiulcer vs. antihypertensive efficacy) .

What strategies are recommended for designing novel derivatives to enhance target specificity?

Advanced Research Question

  • Scaffold modification :
    • Introduce electron-withdrawing groups (e.g., bromine) to improve binding to hydrophobic enzyme pockets .
    • Replace ester groups with bioisosteres (e.g., amides) to enhance metabolic stability .
  • Structure-activity relationship (SAR) :
    • Use crystallographic data to identify critical hydrogen-bonding residues (e.g., interactions with PDE5 Glu775) .
    • Optimize logP values for improved blood-brain barrier penetration in neuroactive derivatives .

Case Study :
Derivatives with 2-propoxy and bromoacetyl groups demonstrated enhanced PDE5 inhibition (IC₅₀ < 1 µM) compared to parent compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.